An In-depth Technical Guide to the Molecular Structure and Conformation of Tetraphenylene
An In-depth Technical Guide to the Molecular Structure and Conformation of Tetraphenylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of tetraphenylene (C₂₄H₁₆), a unique polycyclic aromatic hydrocarbon. The content herein is curated for professionals in chemical research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Molecular Structure of Tetraphenylene
Tetraphenylene, also known as tetrabenzo[a,c,e,g]cyclooctatetraene, is a fascinating molecule composed of four benzene (B151609) rings ortho-annulated to a central eight-membered cyclooctatetraene (B1213319) (COT) ring.[1][2] Unlike the planar structure that might be inferred from its 2D representation, tetraphenylene adopts a distinct non-planar, saddle-shaped (or tub-shaped) conformation in its ground state.[1][2] This rigid, three-dimensional architecture is a consequence of the steric strain that would arise in a planar arrangement, forcing the benzene rings to orient alternatively above and below the average plane of the central ring.[2] This inherent non-planarity makes the central COT ring non-aromatic.[2]
The structural rigidity and unique topology of the tetraphenylene core have made it a valuable scaffold in supramolecular chemistry, materials science, and asymmetric catalysis.[2]
Quantitative Structural Data
| Parameter | Typical Value Range | Method of Determination |
| Bond Lengths (Å) | ||
| C-C (Aromatic) | 1.38 - 1.41 | X-ray Crystallography |
| C-C (Inter-ring) | 1.48 - 1.50 | X-ray Crystallography |
| Bond Angles (°) | ||
| C-C-C (Within Benzene) | ~120.0 | X-ray Crystallography |
| Dihedral Angles (°) | ||
| Benzene/Naphthalene Mean Planes | 19.55 (in a fluoranthene (B47539) derivative)[2] | X-ray Crystallography |
| Deviation from Planarity | 17.2 - 19.2 (in substituted derivatives) | X-ray Crystallography |
Note: The values presented are typical ranges derived from studies on tetraphenylene and its substituted derivatives. Specific values can vary based on the crystalline packing forces and the nature of substituents.
Conformation and Stereochemistry
The most salient conformational feature of tetraphenylene is its saddle-shaped geometry. This conformation is exceptionally stable, with a significant energy barrier to ring inversion—the process by which one saddle conformation converts to its mirror image.[2]
Conformational Inversion
The saddle-to-saddle interconversion of tetraphenylene proceeds through a high-energy planar or near-planar transition state. This process is energetically unfavorable due to the severe steric hindrance and angle strain that would be introduced. Computational studies, specifically Density Functional Theory (DFT), have estimated this ring inversion barrier to be exceptionally high, in the range of 80-135 kcal/mol. Such a high barrier indicates that the saddle-shaped geometry is thermally very stable and conformationally locked at ambient temperatures.
The diagram below illustrates the potential energy landscape for the conformational inversion of tetraphenylene.
Experimental Protocols for Structural and Conformational Analysis
The elucidation of tetraphenylene's structure and dynamics relies on a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of tetraphenylene in the solid state, providing precise measurements of bond lengths, bond angles, and dihedral angles.
Methodology:
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Crystal Growth: High-quality single crystals of tetraphenylene or its derivatives are grown, typically by slow evaporation of a saturated solution. A suitable solvent is one in which the compound is moderately soluble. The solution is filtered to remove particulates and allowed to stand undisturbed in a loosely covered vial to permit slow solvent evaporation over several days to weeks.
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Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution molecular structure.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation and dynamic processes of molecules in solution. For tetraphenylene, dynamic NMR (DNMR) techniques are employed to study the kinetics of ring inversion.
Methodology:
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Sample Preparation: A solution of the tetraphenylene derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).
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Variable-Temperature (VT) NMR: ¹H or ¹³C NMR spectra are acquired over a wide range of temperatures. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for non-equivalent nuclei in the saddle conformation may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal as the inversion rate increases.
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Lineshape Analysis and EXSY: The energy barrier for ring inversion (ΔG‡) can be determined by analyzing the changes in the spectral lineshape as a function of temperature. Alternatively, two-dimensional exchange spectroscopy (2D-EXSY) experiments can be performed at temperatures below the coalescence point. The presence of cross-peaks between exchanging sites provides direct evidence of the conformational exchange and allows for the quantification of the rate constant (k) of the inversion process.
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Data Analysis: The Gibbs free energy of activation (ΔG‡) for the inversion process is calculated from the rate constant (k) at the coalescence temperature (Tc) using the Eyring equation.
Computational Chemistry (Density Functional Theory)
DFT calculations are instrumental in complementing experimental data, providing insights into the energetics of different conformations and the transition states that connect them.
Methodology:
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Model Building: An initial 3D structure of the tetraphenylene molecule is built using molecular modeling software.
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Geometry Optimization: The geometry of the ground state (saddle conformation) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This calculation finds the lowest energy conformation by minimizing the forces on each atom.
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Transition State Search: The transition state for the ring inversion (a planar or near-planar structure) is located using specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN). A frequency calculation is then performed on the resulting structure; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the ring inversion).
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Energy Calculation: Single-point energy calculations are performed on the optimized ground state and transition state structures using a higher level of theory or a larger basis set to obtain more accurate energies. The difference in energy between the ground state and the transition state provides the theoretical activation energy barrier for the ring inversion process.
Integrated Workflow for Structural Elucidation
The determination of tetraphenylene's molecular structure and conformation is a synergistic process involving synthesis, experimental analysis, and computational modeling. The following diagram illustrates a typical workflow.
